
2-Chloro-1-methyl-1H-imidazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-methylimidazole is used in pharmaceuticals, drug candidates, ligands for transition metal catalysts, and other molecular functional materials . It is also known as 1, 3-diazole .
Molecular Structure Analysis
The molecular formula of 2-Chloro-1-methyl-1H-imidazole-5-carbaldehyde is C5H5ClN2O . The InChI code is 1S/C5H6N2O/c1-7-3-2-6-5(7)4-8/h2-4H,1H3 .Physical And Chemical Properties Analysis
2-Chloro-1-methyl-1H-imidazole-5-carbaldehyde is a powder with a melting point of 108-109°C . It has a molecular weight of 144.56 .Aplicaciones Científicas De Investigación
Synthesis of Fused Ring Heterocycles
2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde, a closely related compound, is used for the synthesis of biologically active fused heterocycles. These are created through intramolecular 1,3-dipolar cycloaddition reactions, transforming the chlorine atom by an unsaturated thiolate or alkoxide and converting aldehyde function into 1,3-dipole (Gaonkar & Rai, 2010).
Creation of Biologically Active Molecules
Starting from 4-methyl-1H-imidazole-5-carbaldehyde, a variant of the compound , derivatives are created by deriving the N-1 atom of the imidazole ring with different alkyl groups. These derivatives have potential biological activities and are used as precursors for other imidazolium derivatives (Orhan et al., 2019).
Copper-Catalyzed Oxidative Coupling
A method involving copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes has been developed. This process synthesizes 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes, highlighting the aldehyde preservation, use of cheap catalysts, high atom economy, and mild conditions (Li et al., 2015).
Conversion into Halomethyl Derivatives
The reduction of 1-aryl-4-chloro-1H-imidazole-5-carbaldehydes, similar to the compound , gives 1-aryl-4-chloro-1H-imidazol-5-ylmethanols. These are converted into 5-chloromethyl and 5-fluoromethyl derivatives, which can react with sodium azide, secondary amines, thiols, and triphenylphosphine (Chornous et al., 2013).
Synthesis of Anti-Tumor Agents
N-substituted 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivatives exhibit antitumor activity against Ehrlich ascites tumor cells in vivo. These derivatives have been found to inhibit cellular proliferation and induce apoptosis in treated cells, showing potential as anticancer therapies (Kumar et al., 2007).
Safety and Hazards
Mecanismo De Acción
Target of Action
2-Chloro-1-methyl-1H-imidazole-5-carbaldehyde is a type of imidazole, which is a key component in many functional molecules used in a variety of applications Imidazoles are known to interact with a diverse range of targets due to their versatile structure .
Mode of Action
Imidazoles are known for their broad range of chemical and biological properties . They can interact with their targets in various ways, leading to different outcomes based on the specific structure of the imidazole and the nature of the target .
Biochemical Pathways
Imidazoles are known to be involved in a wide range of biochemical processes due to their versatile structure and broad range of biological activities .
Pharmacokinetics
Imidazoles are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazoles are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The properties of imidazoles can be influenced by various factors, including ph, temperature, and the presence of other substances .
Propiedades
IUPAC Name |
2-chloro-3-methylimidazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-8-4(3-9)2-7-5(8)6/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGHEXVFRVANBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-methyl-1H-imidazole-5-carbaldehyde | |
CAS RN |
869002-62-0 |
Source


|
| Record name | 2-chloro-1-methyl-1H-imidazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


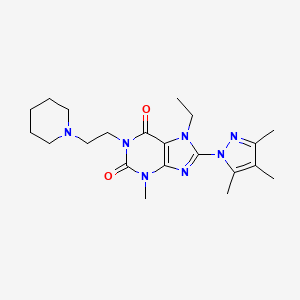
![1-(1H-indol-3-yl)-2-[(E)-2-(3-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline](/img/structure/B2438435.png)
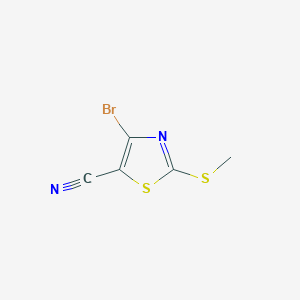
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2438439.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methylbenzamide](/img/structure/B2438440.png)
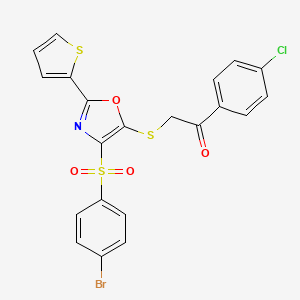
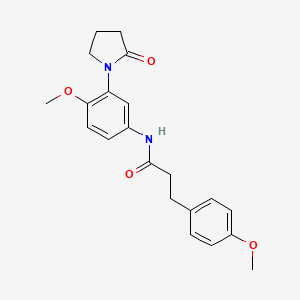
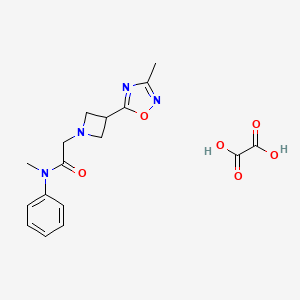


![[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-(2-phenyl-1,3-oxazol-4-yl)acetate](/img/structure/B2438448.png)
![3-[(4-bromophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2438449.png)
